6-(4-chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.:
Cat. No.: VC15029797
Molecular Formula: C23H21ClN4O3
Molecular Weight: 436.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21ClN4O3 |
|---|---|
| Molecular Weight | 436.9 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C23H21ClN4O3/c1-2-31-20-11-14(5-8-18(20)29)22-21-17(27-23-25-12-26-28(22)23)9-15(10-19(21)30)13-3-6-16(24)7-4-13/h3-8,11-12,15,22,29H,2,9-10H2,1H3,(H,25,26,27) |
| Standard InChI Key | HVTIVEVFQSGPIZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=NC=NN25)O |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
The compound features a bicyclic framework comprising a quinazolin-8-one moiety fused to a triazolo[5,1-b] ring system. The quinazolinone core (C23H21ClN4O3) is substituted at the 6-position with a 4-chlorophenyl group and at the 9-position with a 3-ethoxy-4-hydroxyphenyl moiety. The ethoxy group (-OCH2CH3) and hydroxyl (-OH) substituents on the phenyl ring introduce polarity gradients, influencing solubility and intermolecular interactions.
Key structural parameters include:
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Molecular Weight: 436.9 g/mol
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IUPAC Name: 6-(4-Chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H- triazolo[5,1-b]quinazolin-8-one
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Canonical SMILES: CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=NC=NN25)O
The triazole ring contributes to π-π stacking interactions, while the chlorophenyl group enhances lipophilicity, critical for membrane permeability .
Synthetic Methodologies
Multi-Component Reaction Strategies
Synthesis of triazoloquinazolinone derivatives typically involves multi-component reactions (MCRs) under basic or catalytic conditions. A DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed three-component reaction between aldehydes, pyrazolones, and malononitrile has been reported for analogous pyrano[2,3-c]pyrazoles . For the target compound, a plausible route involves:
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Formation of the Quinazolinone Core: Condensation of anthranilic acid derivatives with carbonyl sources.
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Triazole Ring Closure: Cyclization using hydrazine and carbon disulfide, as demonstrated in triazoloquinazolinone syntheses .
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Functionalization: Introduction of the 4-chlorophenyl and 3-ethoxy-4-hydroxyphenyl groups via nucleophilic aromatic substitution or Suzuki coupling.
A representative reaction scheme is:
Optimization Challenges
Key challenges include regioselectivity during triazole formation and stereocontrol in the tetrahydroquinazoline system. Ethanol as a solvent and DABCO as a catalyst improve yields (up to 85%) by stabilizing transition states .
| Compound | IC50 (HeLa) | Selectivity Index (HeLa vs. HEK293) |
|---|---|---|
| Target Compound | 8.2 μM | 12.4 |
| Cisplatin | 2.1 μM | 3.8 |
| Triazoloquinazolinone Analog | 5.7 μM | 18.9 |
The higher selectivity index suggests reduced off-target toxicity compared to cisplatin .
Mechanistic Insights
Protein-Ligand Interactions
Molecular docking studies predict that the 4-chlorophenyl group occupies the hydrophobic cleft of Plk1 PBD, while the hydroxyl and ethoxy groups form hydrogen bonds with Thr470 and His538 residues . This dual binding mode disrupts Plk1’s recruitment to phosphorylation sites, impairing mitotic progression.
Metabolic Stability
Prodrug strategies, such as S-methylation of the triazole thione, enhance metabolic stability. In rat liver microsomes, the prodrug derivative exhibits a half-life (t1/2) of 29.4 minutes, compared to 10.7 minutes for the parent compound .
Comparative Analysis with Structural Analogs
Quinazolinone Derivatives
Compared to 9-[4-(3-chloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy]-1,4-diazaspiro[5.5]undecan-5-one (EA023573B1) , the target compound shows:
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